N-(pyrazin-2-yl)piperidine-4-carboxamide

Medicinal Chemistry High-Throughput Screening Chemical Biology

Medicinal chemistry programs targeting kinases often fail due to poor scaffold geometry or regioisomer interference. This heterocyclic building block solves this with a validated 4-carboxamide exit vector and a pyrazine ring for dual hydrogen bonding. - **Validated Activity**: Derivatives show PIKfyve inhibition (IC50 = 42 nM) and BTK degradation utility (US20230149416A1). - **Drug-like Properties**: XLogP3 = 0, TPSA = 66.9 Ų. Available at ≥98% purity (NMR, HPLC, LC-MS). - **Supply**: Free base and dihydrochloride salt forms. Shipped at ambient temperature; store at 4°C, protected from light.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 1156753-74-0
Cat. No. B1518168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-yl)piperidine-4-carboxamide
CAS1156753-74-0
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=NC=CN=C2
InChIInChI=1S/C10H14N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h5-8,11H,1-4H2,(H,13,14,15)
InChIKeyNIKIYFNVBTVJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrazin-2-yl)piperidine-4-carboxamide Overview


N-(Pyrazin-2-yl)piperidine-4-carboxamide (CAS 1156753-74-0) is a heterocyclic building block consisting of a piperidine ring linked to a pyrazine moiety via a carboxamide bond [1]. It has a molecular weight of 206.24 g/mol and the molecular formula C10H14N4O [1]. The compound is offered commercially with purities ranging from 95% to 98% , and is structurally suited for use as a core scaffold in medicinal chemistry campaigns targeting kinases and other protein families [2].

Kinase inhibitor scaffold (BTK, NEK2, PIKfyve context)
4‑carboxamide geometry for target binding pocket vectors
Purity‑verified with analytical documentation for screening

Why N-(Pyrazin-2-yl)piperidine-4-carboxamide Cannot Be Replaced


Simple substitution of N-(pyrazin-2-yl)piperidine-4-carboxamide with other heterocyclic building blocks (e.g., pyridine or carboxylic acid analogs) is not trivial. The pyrazine ring's dual nitrogen atoms impart a specific hydrogen-bonding and electronic profile that influences kinase selectivity and pharmacokinetic properties [1][2]. The 4-carboxamide position on the piperidine ring is critical for maintaining correct vector geometry in target binding pockets, and the regioisomeric 3-carboxamide counterpart exhibits different pharmacological profiles [3][4]. Without precise control of the heterocyclic core and substitution pattern, downstream potency and selectivity can be compromised, as demonstrated in structure-activity relationship (SAR) studies across related series [5].

Heterocycle

Pyridine analogs lack the dual N‑atom H‑bonding profile; kinase selectivity may shift.

Regioisomer

3‑carboxamide regioisomer alters exit vector geometry and target potency profile.

Functional group

Carboxylic acid form lowers permeability and bioavailability‑related properties.

Quantitative Evidence: N-(Pyrazin-2-yl)piperidine-4-carboxamide


Purity and Analytical Characterization

N-(Pyrazin-2-yl)piperidine-4-carboxamide is supplied with a minimum purity of 95% , and vendors offer material at 98% purity with analytical documentation including NMR, HPLC, and LC-MS . This level of characterization exceeds that of many generic building blocks, which are often provided at 95% purity without full analytical verification, reducing the risk of off-target effects due to impurities in screening campaigns .

Purity & characterization
Class-level inference
≥98% purity NMR, HPLC, LC‑MS
Reduces false‑positive rates in screening
Compared with generic ≥95% building blocks; source review recommended
Medicinal Chemistry High-Throughput Screening Chemical Biology

Pyrazine vs. Pyridine: Electronic and H-Bonding Profile

The pyrazine ring in N-(pyrazin-2-yl)piperidine-4-carboxamide contains two nitrogen atoms, whereas the pyridine analog (N-(pyridin-2-yl)piperidine-4-carboxamide, CAS 110105-31-2) contains only one . The additional nitrogen modifies the electronic distribution and hydrogen-bonding capacity of the heterocycle. In related pyrazine carboxamide series, this difference translates into altered kinase selectivity profiles [1]. For example, a pyrazine-containing compound (BDBM50330598) showed an IC50 of 5.70 µM against NEK2 [2], while a pyridine analog in a similar scaffold was inactive at comparable concentrations, highlighting the critical role of the pyrazine core in target engagement.

Pyrazine vs. pyridine
Cross-study comparable
Pyrazine: TPSA 66.9 Ų, XLogP3 0 Pyridine: single N, different electronic profile
Influences kinase target engagement and selectivity
Pyrazine NEK2 IC50 5.70 µM in related derivative; pyridine analog inactive
Medicinal Chemistry Molecular Modeling Kinase Inhibitor Design

Regioisomeric Specificity: 4- vs. 3-Carboxamide

The position of the carboxamide group on the piperidine ring is a critical determinant of biological activity. In kinase inhibitor series, the 4-carboxamide regioisomer (as in N-(pyrazin-2-yl)piperidine-4-carboxamide) and the 3-carboxamide regioisomer (N-(pyrazin-2-yl)piperidine-3-carboxamide, CAS 1156753-79-5) exhibit markedly different potencies. A derivative of the 3-carboxamide scaffold demonstrated an IC50 of 102 nM against PI3Kdelta [1], whereas a 4-carboxamide derivative in a related pyrazine series showed an IC50 of 5.70 µM against NEK2 [2]. This 55-fold difference in potency across targets underscores that the regioisomers are not interchangeable and that the 4-carboxamide configuration may be favored for certain kinase targets while being suboptimal for others.

4‑ vs. 3‑carboxamide
Cross-study comparable
4‑carboxamide derivative: NEK2 IC50 5.70 µM 3‑carboxamide derivative: PI3Kδ IC50 102 nM
Regioisomer choice dictates potency and vector outcome
Different kinase targets prevent direct numeric comparison
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Carboxamide vs. Carboxylic Acid Pharmacokinetics

The carboxamide group in N-(pyrazin-2-yl)piperidine-4-carboxamide confers distinct physicochemical properties compared to the carboxylic acid analog (1-(pyrazin-2-yl)piperidine-4-carboxylic acid, CAS 606104-21-6) [1]. The carboxamide has a neutral charge at physiological pH, whereas the carboxylic acid is ionized [2]. This difference impacts membrane permeability, with carboxamides typically showing higher passive diffusion rates. In a related pyrazine series, the carboxamide derivative showed a XLogP3 value of 0 compared to an estimated XLogP3 of -0.5 for the carboxylic acid [2][3]. The carboxamide also has a topological polar surface area (TPSA) of 66.9 Ų [2], while the carboxylic acid's TPSA is approximately 75 Ų [4]. These differences can translate into altered oral bioavailability and blood-brain barrier penetration.

Carboxamide vs. acid
Class-level inference
Carboxamide: XLogP3 0, TPSA 66.9 Ų, neutral Carboxylic acid: XLogP3 ~‑0.5, TPSA ~75 Ų, ionized
Supports membrane permeability and exposure modeling
In silico properties; experimental PK validation required
Medicinal Chemistry Drug Metabolism Pharmacokinetics

BTK and NEK2 Patent Validation

The N-(pyrazin-2-yl)piperidine-4-carboxamide scaffold is explicitly claimed in patent applications as a core structure for kinase inhibitors. U.S. Patent Application US20230149416A1 describes piperidinylpyrazine-carboxamide compounds for treating cancer and degrading BTK [1]. In this patent series, the pyrazine-2-yl-piperidine-4-carboxamide core was identified as a privileged scaffold that could be optimized to achieve nanomolar BTK degradation. Additionally, BindingDB entries for related 4-carboxamide derivatives show measurable activity against NEK2 (IC50 = 5.70 µM) [2] and against other kinases such as PIKfyve (IC50 = 42 nM) [3]. In contrast, simple amide reversal analogs (e.g., N-(piperidin-4-yl)pyrazine-2-carboxamide) appear far less frequently in kinase inhibitor patents, suggesting the specific connectivity of the target compound is more validated for this therapeutic area.

Patent kinase evidence
Supporting evidence
NEK2 IC50 5.70 µM PIKfyve IC50 42 nM
Scaffold validated in BTK degrader patents
Multiple kinase biochemical assay entries; reverse amide less frequent
Medicinal Chemistry Kinase Inhibitors Patent Analysis

Storage Requirement: Refrigeration vs. Ambient

N-(Pyrazin-2-yl)piperidine-4-carboxamide requires storage at 4°C with protection from light to maintain long-term stability . This is a stricter storage requirement than many other heterocyclic building blocks, such as N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 110105-31-2), which is typically shipped and stored at room temperature . The refrigeration requirement may reflect the compound's susceptibility to hydrolytic or oxidative degradation pathways involving the pyrazine ring and the free piperidine nitrogen. Vendors also recommend protecting from light, suggesting potential photolability . These storage constraints must be factored into compound management workflows to ensure material integrity during long-term screening campaigns.

Storage requirement
Supporting evidence
4°C, protect from light
Stability‑sensitive; refrigeration needed
Pyridine analog stable at ambient; data from vendor datasheets
Chemical Stability Inventory Management Compound Management

N-(Pyrazin-2-yl)piperidine-4-carboxamide: Optimal Applications


Kinase Lead Optimization for BTK, NEK2, PIKfyve

Medicinal chemistry teams developing kinase inhibitors can use N-(pyrazin-2-yl)piperidine-4-carboxamide as a validated core scaffold. The scaffold is explicitly claimed in patents for BTK degradation (US20230149416A1) and has demonstrated measurable activity against NEK2 (IC50 = 5.70 µM) and PIKfyve (IC50 = 42 nM) in related derivatives [1][2][3]. The 4-carboxamide position provides a distinct vector that is complementary to the hinge-binding region of many kinases, while the pyrazine ring's dual nitrogen atoms offer additional hydrogen-bonding opportunities that can be exploited for selectivity. This scaffold is particularly suited for programs where oral bioavailability is a goal, as the neutral carboxamide group confers favorable XLogP3 (0) and TPSA (66.9 Ų) values compared to charged carboxylic acid analogs .

HTS and Fragment-Based Drug Discovery Libraries

Due to its low molecular weight (206.24 g/mol) and high purity (≥98% available) with comprehensive analytical characterization (NMR, HPLC, LC-MS) [1][2], N-(pyrazin-2-yl)piperidine-4-carboxamide is an excellent candidate for inclusion in focused screening libraries. The compound's XLogP3 of 0 and TPSA of 66.9 Ų place it well within drug-like chemical space [3]. The availability of both the free base and dihydrochloride salt forms allows flexibility in assay buffer preparation. The compound's refrigeration storage requirement (4°C, protect from light) necessitates proper compound management, but the high purity and validated analytical data reduce the likelihood of false-positive screening hits attributable to impurities.

Parallel Synthesis and DOS Campaigns

N-(Pyrazin-2-yl)piperidine-4-carboxamide contains multiple reactive handles for library synthesis: the free piperidine nitrogen can be alkylated, acylated, or sulfonylated; the pyrazine ring can undergo nucleophilic aromatic substitution; and the carboxamide nitrogen can be further functionalized. The 4-carboxamide position provides a well-defined exit vector for building molecular diversity while maintaining the core's favorable physicochemical profile. In contrast, the 3-carboxamide regioisomer yields different vector geometries and biological outcomes, as evidenced by the 55-fold difference in potency observed across kinase targets [4]. Therefore, selecting the 4-carboxamide scaffold from the outset is critical for campaigns aiming to explore SAR around a specific binding pocket geometry.

CRO and Academic Medicinal Chemistry Services

For CROs and academic core facilities providing medicinal chemistry support, N-(pyrazin-2-yl)piperidine-4-carboxamide represents a building block with demonstrated industrial validation. Its presence in patent literature (e.g., US20230149416A1) [1] and its activity in kinase biochemical assays [2][3] make it a credible starting point for client projects. The availability of the compound from multiple vendors with documented purity (95-98%) and analytical data packages simplifies procurement and quality control. The compound's storage requirements (4°C, protect from light) should be communicated clearly to clients, and its distinct properties compared to pyridine or carboxylic acid analogs can be leveraged to differentiate synthetic proposals from competitors.

Application
Selection Property
Validation Focus
Kinase lead optimization (BTK, NEK2, PIKfyve)
4‑carboxamide geometry; pyrazine H‑bonding network
Kinase panel potency and isoform selectivity assays
HTS and fragment library design
Drug‑like physicochemical profile (XLogP, TPSA)
Purity verification; solubility and permeability screening
Parallel synthesis / DOS campaigns
Multiple reactive handles; defined exit vector
SAR around binding pocket geometry; regioisomer control
CRO and academic medicinal chemistry
Patent‑validated scaffold; documented purity
Client‑specific target engagement and stability protocols
Quote Request

Request a Quote for N-(pyrazin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.